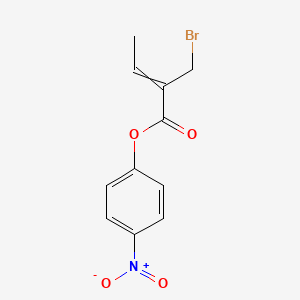
4-Nitrophenyl 2-(bromomethyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a bromomethyl group, and a butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-nitrophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-(bromomethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The butenoate ester can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Reduction Reactions: The major product is 4-aminophenyl 2-(bromomethyl)but-2-enoate.
Oxidation Reactions: Products can include carboxylic acids and aldehydes.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in redox reactions. These interactions allow the compound to act as a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups but lacks the butenoate ester.
4-Nitrophenyl butyrate: Similar ester structure but lacks the bromomethyl group.
Uniqueness
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both a bromomethyl group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
62918-64-3 |
|---|---|
Fórmula molecular |
C11H10BrNO4 |
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-8(7-12)11(14)17-10-5-3-9(4-6-10)13(15)16/h2-6H,7H2,1H3 |
Clave InChI |
OBHRGSHQRLZPBM-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CBr)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



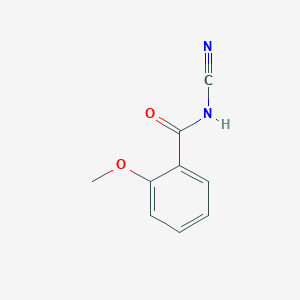

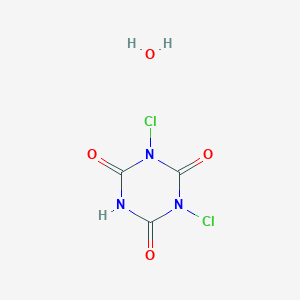



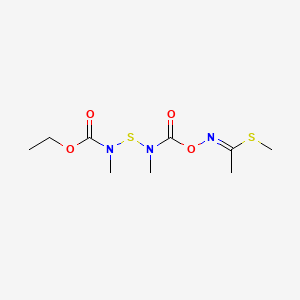
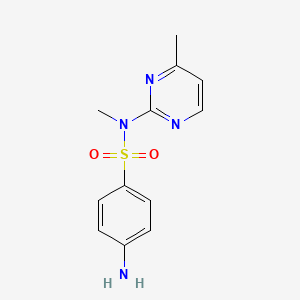
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)


